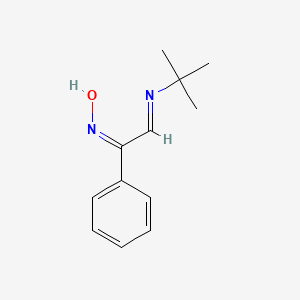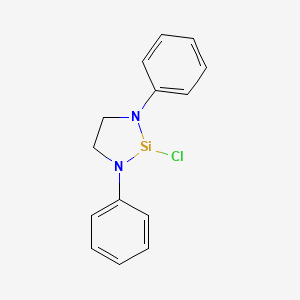![molecular formula C11H19I B14506174 1-Butyl-4-iodobicyclo[2.2.1]heptane CAS No. 62947-58-4](/img/structure/B14506174.png)
1-Butyl-4-iodobicyclo[2.2.1]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butyl-4-iodobicyclo[2.2.1]heptane is an organic compound belonging to the bicyclo[2.2.1]heptane family. This compound features a unique structure with a butyl group and an iodine atom attached to a bicyclo[2.2.1]heptane core. The bicyclo[2.2.1]heptane framework is known for its rigidity and stability, making it an interesting subject for various chemical studies and applications .
Vorbereitungsmethoden
The synthesis of 1-butyl-4-iodobicyclo[2.2.1]heptane can be achieved through several routes. One common method involves the iodination of 1-butylbicyclo[2.2.1]heptane using iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions, ensuring the preservation of the bicyclo[2.2.1]heptane structure .
The use of organocatalysts and enantioselective reactions can enhance the yield and purity of the desired product .
Analyse Chemischer Reaktionen
1-Butyl-4-iodobicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cycloaddition Reactions: The bicyclo[2.2.1]heptane core can participate in cycloaddition reactions, forming more complex structures.
The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with sodium azide yields 1-butyl-4-azidobicyclo[2.2.1]heptane, while oxidation with peracids can produce 1-butyl-4-iodobicyclo[2.2.1]heptanone .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1-butyl-4-iodobicyclo[2.2.1]heptane exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The rigidity of the bicyclo[2.2.1]heptane core influences the reaction pathways and outcomes .
Vergleich Mit ähnlichen Verbindungen
1-Butyl-4-iodobicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1-Butyl-4-bromobicyclo[2.2.1]heptane: Similar in structure but with a bromine atom instead of iodine.
1-Butyl-4-chlorobicyclo[2.2.1]heptane: Another halogenated derivative with chlorine.
1-Butyl-4-fluorobicyclo[2.2.1]heptane: The fluorine derivative is the least reactive among the halogenated compounds, often requiring harsher conditions for reactions.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various chemical transformations and applications .
Eigenschaften
CAS-Nummer |
62947-58-4 |
|---|---|
Molekularformel |
C11H19I |
Molekulargewicht |
278.17 g/mol |
IUPAC-Name |
1-butyl-4-iodobicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H19I/c1-2-3-4-10-5-7-11(12,9-10)8-6-10/h2-9H2,1H3 |
InChI-Schlüssel |
XVQFWACEAHUMDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC12CCC(C1)(CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Nitrophenyl 2-[(2,6-dichloropyridin-3-yl)oxy]propanoate](/img/structure/B14506096.png)
![Dibutyl {[4-(dibutylamino)phenyl]methylidene}propanedioate](/img/structure/B14506100.png)

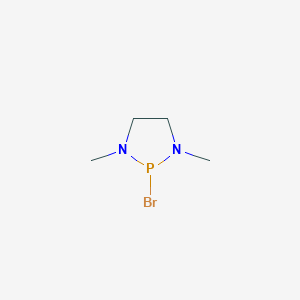
![4-{(E)-[(4-Cyanophenyl)methylidene]amino}phenyl octanoate](/img/structure/B14506124.png)
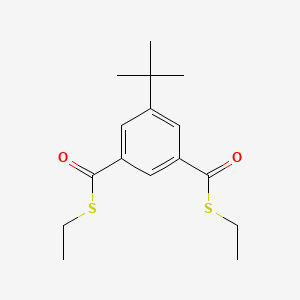

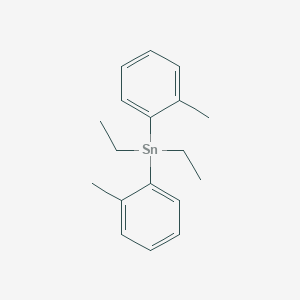
![Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14506138.png)

![S-[3-(4-Chlorophenoxy)propyl] dimethylcarbamothioate](/img/structure/B14506146.png)
![1-(Azepan-1-yl)-2-{4-[(hydroxyimino)methyl]phenoxy}ethan-1-one](/img/structure/B14506168.png)
